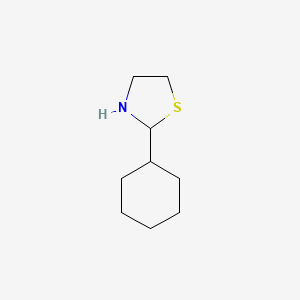

2-Cyclohexyl-1,3-thiazolidine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Cyclohexyl-1,3-thiazolidine is a useful research compound. Its molecular formula is C9H17NS and its molecular weight is 171.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Enzyme Inhibition

Recent studies have highlighted the potential of thiazolidine derivatives, including 2-cyclohexyl-1,3-thiazolidine, as inhibitors of key enzymes involved in metabolic disorders. For instance, thiazolidine-2-thione derivatives have shown promising xanthine oxidase inhibitory activity, which is crucial for managing hyperuricemia and gout. One compound demonstrated an IC50 value of 3.56 μmol/L, outperforming the standard drug allopurinol . The structure-activity relationship analysis indicated that specific functional groups are essential for optimal enzyme inhibition.

Anticancer Properties

Thiazolidine derivatives have also been evaluated for their antiproliferative effects against various cancer cell lines. Studies have reported that certain thiazolidinone derivatives exhibit significant cytotoxicity against liver carcinoma (HepG2), breast adenocarcinoma (MCF7), prostate cancer (PC3), and colon cancer (HCT116) cell lines . The binding affinity of these compounds to critical enzymes involved in cancer progression was assessed through molecular docking studies, revealing promising therapeutic potentials.

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including the reaction of cyclohexylamine with thioketones or aldehydes under acidic conditions. Recent advancements have introduced more efficient synthetic pathways utilizing oxidative methods to produce thiazolidine derivatives selectively .

Table 1: Comparative Synthesis Methods for Thiazolidine Derivatives

| Synthesis Method | Reactants | Yield (%) | Reference |

|---|---|---|---|

| Acid-Catalyzed Reaction | Cyclohexylamine + Thioketone | High | |

| Oxidative Synthesis | Cyclohexylamine + Aldehyde | Moderate | |

| Click Chemistry | Aminothiol + Aldehyde | High |

Pharmaceutical Development

The unique structural properties of thiazolidines make them suitable candidates for drug development. Their ability to modulate enzyme activity positions them as potential leads for designing new therapeutic agents targeting metabolic disorders and cancer . Additionally, the stability of thiazolidines under physiological conditions enhances their applicability in bioconjugation reactions for drug delivery systems .

Agrochemical Applications

Beyond medicinal uses, thiazolidines are also being explored in agrochemicals due to their biological activity against pests and pathogens. The incorporation of thiazolidine structures into pesticide formulations could enhance efficacy while minimizing environmental impact.

Case Study on Hyperuricemia Treatment

A recent study focused on the development of novel xanthine oxidase inhibitors derived from thiazolidine-2-thione showed that specific modifications could lead to compounds with significantly enhanced potency against hyperuricemia . The study employed both in vitro assays and molecular modeling to elucidate the mechanism of action.

Anticancer Activity Evaluation

In another investigation, a series of thiazolidinone derivatives were synthesized and tested for their anticancer activities against multiple cell lines. The results indicated that these compounds could induce apoptosis in cancer cells through the modulation of key signaling pathways .

Propiedades

Fórmula molecular |

C9H17NS |

|---|---|

Peso molecular |

171.31 g/mol |

Nombre IUPAC |

2-cyclohexyl-1,3-thiazolidine |

InChI |

InChI=1S/C9H17NS/c1-2-4-8(5-3-1)9-10-6-7-11-9/h8-10H,1-7H2 |

Clave InChI |

BZOPEEFFOPRYEJ-UHFFFAOYSA-N |

SMILES canónico |

C1CCC(CC1)C2NCCS2 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.